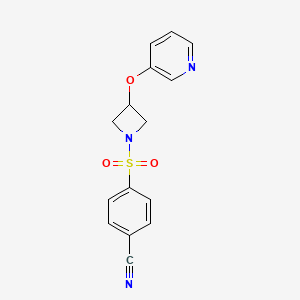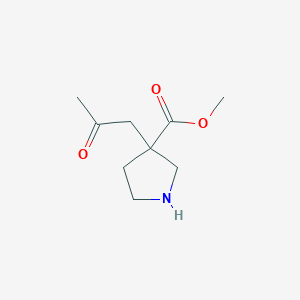
4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile” consists of a pyridin-3-yloxy group, an azetidin-1-yl group, a sulfonyl group, and a benzonitrile group. The exact arrangement of these groups in the molecule could not be found in the available resources.Applications De Recherche Scientifique
Synthesis and Characterization A variety of azetidine-based compounds have been synthesized and characterized, showcasing the versatility and reactivity of this class of compounds. For instance, azetidin-2-one derivatives have been developed by reacting azetidin-2-one with Benzene sulfonyl chloride in the presence of pyridine, demonstrating their potential for further functionalization (Shah et al., 2014). These compounds have been analyzed using spectroscopic techniques such as IR and 1H NMR to elucidate their structures, indicating a robust framework for exploring the properties and applications of azetidine-based sulfonyl benzonitriles.
Antimicrobial Activity The antimicrobial properties of azetidine-based compounds, including those related to sulfonyl benzonitriles, have been evaluated, demonstrating significant biological activities. A study on azetidin-2-one based phenyl sulfonyl pyrazoline derivatives revealed their antibacterial and antifungal activities, tested using the broth dilution method (Shah et al., 2014). This suggests the potential of 4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile and its analogs in developing new antimicrobial agents.
Chemical Reactivity and Transformations The chemical reactivity of azetidine-based compounds, particularly in charge transfer reactions, provides insights into their potential applications in material science and organic synthesis. Studies on the solvent dependence of spectra and kinetics of excited-state charge transfer in related compounds like 4-(1-azetidinyl)benzonitrile offer a basis for understanding the electronic properties of these molecules (Dahl et al., 2005). Such research underscores the utility of azetidine-based sulfonyl benzonitriles in designing materials with specific electronic and optical properties.
Potential as Precursors for Further Chemical Modifications The structural framework of azetidine-based sulfonyl benzonitriles lends itself to further chemical modifications, providing a versatile platform for the synthesis of a wide range of derivatives with potential applications in drug development and materials science. For example, the synthesis of trifluoromethylpyrrolidines containing various substituents at position 3 showcases the potential for creating functionalized molecules for diverse applications (Markitanov et al., 2016).
Safety And Hazards
The safety data sheet for a similar compound, benzonitrile, indicates that it is a combustible liquid and can be harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, and eye/face protection when handling it . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Propriétés
IUPAC Name |
4-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c16-8-12-3-5-15(6-4-12)22(19,20)18-10-14(11-18)21-13-2-1-7-17-9-13/h1-7,9,14H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNWGUGSAPELFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[6-(tert-butyl)-3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetate](/img/structure/B2987230.png)
![1-(5-chloro-2-methoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2987231.png)


![Methyl (E)-4-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2987239.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2987240.png)
![N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987241.png)



![4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2987247.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2987250.png)
